molecular formula C12H12FNO2 B1438733 3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline CAS No. 1096888-35-5

3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline

Cat. No.: B1438733
CAS No.: 1096888-35-5
M. Wt: 221.23 g/mol
InChI Key: BTDUSHHJROIZHM-UHFFFAOYSA-N
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Description

3-Fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline is a substituted aniline derivative featuring a fluorine atom at the 3-position, a methoxy group at the 4-position of the benzene ring, and a furan-2-ylmethyl group attached to the nitrogen atom. This compound combines aromatic, electron-donating (methoxy), and electron-withdrawing (fluoro) substituents, along with a heterocyclic (furan) moiety, which may influence its physicochemical properties and reactivity. For instance:

  • 3-Fluoro-4-methoxyaniline (CAS 366-99-4), the parent aniline core, has a melting point of 81–84°C .
  • Furan-containing analogs, such as methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, are synthesized via Meerwein arylation, highlighting the reactivity of furan derivatives in coupling reactions .
  • N-substituted anilines like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide demonstrate the role of substituents in modulating biological activity .

Properties

IUPAC Name

3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2/c1-15-12-5-4-9(7-11(12)13)14-8-10-3-2-6-16-10/h2-7,14H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDUSHHJROIZHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NCC2=CC=CO2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline typically involves two key steps:

  • Step 1: Preparation or procurement of 3-fluoro-4-methoxyaniline (the fluorinated aromatic amine core).
  • Step 2: N-alkylation of 3-fluoro-4-methoxyaniline with a furan-2-ylmethyl halide or equivalent electrophile to introduce the furan-2-ylmethyl substituent on the nitrogen.

Preparation of 3-Fluoro-4-methoxyaniline

3-Fluoro-4-methoxyaniline is a crucial intermediate and is commonly synthesized by catalytic reduction of the corresponding nitro precursor, 2-fluoro-4-nitroanisole. Several reduction methods have been reported with varying yields and conditions:

Method Catalyst/Reducing Agent Solvent Conditions Yield Notes
Catalytic hydrogenation with Pd/C 10% Pd on activated carbon Ethanol 20°C, 40 psi H2, 4 hours 91% Mild conditions, high yield, scalable
Catalytic hydrogenation with Pd/C Pd on activated charcoal Ethyl acetate 20°C, 1 hour 98% Very high yield, short reaction time
Zinc reduction Zinc dust, ammonium chloride Water with oligosaccharide stabilizer 20°C, 5 min 78% Fast reaction, inert atmosphere required
Catalytic hydrogenation Pd/C 1,4-dioxane Room temp, 30 min, 4 kg/cm² H2 Not specified Efficient catalytic reduction

These methods convert 2-fluoro-4-nitroanisole to 3-fluoro-4-methoxyaniline with high efficiency, providing a reliable source of the fluorinated amine for further functionalization.

N-Alkylation to Form this compound

The key transformation to obtain the target compound involves the alkylation of the aromatic amine nitrogen with a furan-2-ylmethyl electrophile (e.g., furan-2-ylmethyl bromide or chloride). While direct literature on this exact compound is scarce, general synthetic principles and analogous amine alkylation methods apply:

  • Typical Alkylation Conditions:

    • Base (e.g., potassium carbonate or sodium hydride) to deprotonate the aniline nitrogen.
    • Furan-2-ylmethyl halide as the alkylating agent.
    • Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
    • Mild heating (room temperature to 60°C) to facilitate substitution.
  • Reaction Monitoring:

    • NMR spectroscopy (proton and fluorine NMR) to confirm substitution.
    • Chromatographic purification (flash chromatography or recrystallization).
  • Potential Side Reactions:

    • Over-alkylation leading to tertiary amines.
    • Degradation of the furan ring under harsh conditions.

No direct patent or article was found describing this exact alkylation, but the method is consistent with standard secondary amine synthesis procedures documented in related amine coupling reactions.

Alternative Synthetic Routes and Industrial Considerations

  • Fluorination of N-(furan-2-ylmethyl)-4-methoxyaniline:
    An alternative approach could be the post-alkylation fluorination of N-(furan-2-ylmethyl)-4-methoxyaniline using electrophilic fluorinating agents. However, this method is less common due to regioselectivity challenges and potential side reactions.

  • Use of Catalysts and Reaction Conditions:
    Catalysts such as palladium complexes have been used in related amine coupling reactions to improve yields and selectivity. Industrial methods for fluorinated anilines often involve copper-catalyzed nucleophilic aromatic substitution under high pressure and temperature, but these are more relevant to fluorine introduction rather than alkylation steps.

Summary Table of Preparation Methods

Step Starting Material Reagents/Conditions Yield Notes
1. Reduction of 2-fluoro-4-nitroanisole 2-fluoro-4-nitroanisole Pd/C, H2, ethanol, RT, 4h 91% High yield, mild conditions
1. Alternative reduction 2-fluoro-4-nitroanisole Zn dust, NH4Cl, aqueous medium, RT, 5 min 78% Fast, inert atmosphere needed
2. N-Alkylation 3-fluoro-4-methoxyaniline Furan-2-ylmethyl halide, base, DMF, RT-60°C Not reported Standard alkylation, purification by chromatography

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions, using reagents such as sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted aniline derivatives with different functional groups replacing the fluorine or methoxy groups.

Scientific Research Applications

3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins, thereby modulating their activity.

    Pathways Involved: Influencing signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table compares 3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline with structurally related compounds:

Compound Name Substituents Key Features Reference
3-Fluoro-4-methoxyaniline -NH₂ at 1-position; -F (3), -OCH₃ (4) Parent aniline; mp 81–84°C; used in C-N coupling reactions
N-(4-chlorophenyl)-2-furohydroxamic acid Furan-2-yl linked via hydroxamic acid to 4-chlorophenyl Antioxidant properties; structural similarity in furan substitution
(Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI) 4-Methoxyaniline linked to triazine heterocycle Antifungal activity; para-substituted aromatic moiety
3-Chloro-N-phenyl-phthalimide Chloro-substituted phthalimide with N-phenyl group Monomer for polyimide synthesis; halogen-driven reactivity

Key Observations :

  • Electron-withdrawing vs. donating groups : The fluorine in the target compound may enhance stability and alter reactivity compared to chloro analogs (e.g., 3-chloro-N-phenyl-phthalimide) .
  • Heterocyclic influence : The furan-2-ylmethyl group distinguishes it from triazine-containing TRI, which exhibits antifungal activity . Furan’s aromaticity and oxygen atom may confer distinct solubility or binding properties.
  • Synthetic utility : 4-Methoxyaniline derivatives are common intermediates in C-N coupling reactions, as seen in chloro-N-arylacetamide synthesis (yields up to 80% under optimized conditions) .

Biological Activity

3-Fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Fluorine Atom : Enhances biological activity and lipophilicity.
  • Furan Ring : Known for its reactivity in electrophilic substitution reactions.
  • Methoxy Group : Can undergo demethylation under specific conditions.

The molecular formula is C12H12FNO2C_{12}H_{12}FNO_2 with a molecular weight of approximately 239.67 g/mol.

The biological activity of this compound is believed to involve:

  • Molecular Targets : Interaction with specific enzymes, receptors, or proteins, modulating their activity.
  • Pathways Influenced : Affecting signaling pathways related to cell proliferation, apoptosis, and inflammation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Compounds with similar structures have shown effectiveness against various pathogens. The presence of the fluorine atom is noted to enhance potency against bacteria and fungi.

Anticancer Activity

Studies have highlighted the potential anticancer properties of this compound. It may inhibit specific enzymes or pathways involved in tumor progression. For instance, analogs have demonstrated the ability to induce apoptosis in cancer cell lines, making them candidates for therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against various pathogens
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits pathways involved in tumor growth

Notable Research Findings

  • Antimicrobial Studies : A study demonstrated that related compounds inhibited the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations, suggesting a promising application in treating bacterial infections.
  • Anticancer Studies : In vitro assays revealed that this compound reduced cell viability in several cancer cell lines, including breast and colon cancers, with IC50 values indicating significant potency.
  • Mechanistic Insights : Further investigations into its mechanism showed that the compound may act through the inhibition of key signaling pathways associated with cell survival and proliferation, such as the MAPK/ERK pathway .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via reductive amination using cobalt catalysts (e.g., Co(I)-NHC complexes) under inert conditions. Clark et al. (2016) reported a yield of 80–90% by reacting 4-methoxy-3-fluoroaniline with furfural derivatives in the presence of a cobalt catalyst and hydrogen donors . Alternative methods include microwave-assisted protocols with cesium carbonate as a base in anhydrous THF, achieving moderate yields (50–60%) but shorter reaction times . Optimization of solvent polarity, temperature (60–100°C), and catalyst loading is critical to minimize side products like quinones or over-reduced amines.

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer : Structural confirmation requires a combination of:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions (e.g., fluorine at C3, methoxy at C4, and furan-methyl linkage) .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular formula (e.g., C12H13FNO2\text{C}_{12}\text{H}_{13}\text{FNO}_2) and rule out impurities.
  • IR spectroscopy : Identification of N-H stretches (3200–3400 cm1^{-1}) and C-F vibrations (1100–1200 cm1^{-1}) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3% tolerance) .

Q. How do the electron-withdrawing (fluoro) and electron-donating (methoxy) groups influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The meta-fluoro group deactivates the aromatic ring, reducing electrophilic substitution rates at adjacent positions, while the para-methoxy group enhances electron density at the ortho and para sites. In kinetic studies, 4-methoxyaniline derivatives exhibit zeroth-order dependence on fluoroarenes in nucleophilic aromatic substitution, suggesting rate-limiting deprotonation steps . Reactivity can be tuned by adjusting solvent polarity (e.g., DMF vs. THF) and using phase-transfer catalysts to stabilize transition states .

Advanced Research Questions

Q. What biological targets or pathways are hypothesized for this compound, and how can binding interactions be validated experimentally?

  • Methodological Answer : The furan-2-ylmethyl group may target microbial enzymes (e.g., cytochrome P450 or DNA gyrase) due to its planar structure and hydrogen-bonding capability. Validation strategies include:

  • Molecular docking : Simulations using AutoDock Vina to predict binding affinities with enzymes like Mycobacterium tuberculosis enoyl-ACP reductase .
  • Enzyme inhibition assays : Measure IC50_{50} values against purified targets via spectrophotometric monitoring of co-factor depletion (e.g., NADH oxidation at 340 nm).
  • Microbiological assays : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria and fungi .

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of this compound in catalytic cycles or metabolic pathways?

  • Methodological Answer : Deuterium labeling at the aniline N-H or furan methylene positions can reveal rate-determining steps. For example, a primary KIE (kH/kD>2k_H/k_D > 2) observed in reductive amination suggests hydrogen transfer is rate-limiting, while secondary KIEs indicate steric or electronic effects in transition states . Isotope tracing via LC-MS or 19F^{19}\text{F} NMR monitors metabolic degradation pathways in liver microsomes .

Q. What experimental discrepancies arise when comparing the compound’s reactivity with structurally similar anilines, and how can these be resolved?

  • Methodological Answer : Contradictions in reaction rates (e.g., faster oxidation than 4-methoxyaniline but slower than 3-fluoroaniline) may stem from competing resonance effects. Resolve via:

  • Competition experiments : React equimolar mixtures of analogs under identical conditions and quantify products via HPLC .
  • DFT calculations : Compare activation energies for proposed mechanisms (e.g., single-electron transfer vs. concerted pathways) .

Q. How can computational modeling (e.g., DFT, MD) predict the impact of substituent modifications on the compound’s electronic properties and bioactivity?

  • Methodological Answer :

  • Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity and electrophilic attack sites. The fluoro group lowers HOMO energy (-6.2 eV), reducing oxidation susceptibility.
  • Molecular dynamics (MD) : Simulate solvation effects in aqueous vs. lipid membranes to predict bioavailability .

Q. What advanced chromatographic or spectroscopic methods are suitable for resolving co-eluting impurities in large-scale syntheses?

  • Methodological Answer :

  • HPLC-DAD/ELSD : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to separate regioisomers.
  • LC-MS/MS : Identify trace impurities via fragmentation patterns (e.g., m/z 234.1 for de-fluorinated byproducts) .
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals in crude mixtures .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline
Reactant of Route 2
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3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline

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